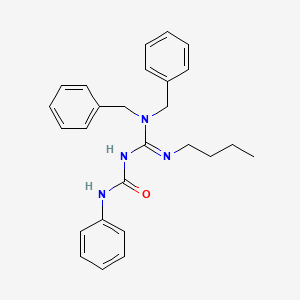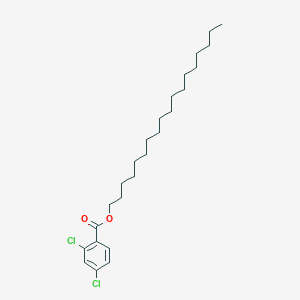
Octadecyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2,4-dichlorobenzoic acid with octadecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications, including as a surfactant and in the formulation of certain chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,4-dichlorobenzoate typically involves the esterification reaction between 2,4-dichlorobenzoic acid and octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
2,4-Dichlorobenzoic acid+OctadecanolAcid catalystOctadecyl 2,4-dichlorobenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a solvent such as toluene or xylene can help in dissolving the reactants and facilitating the reaction. After the reaction is complete, the product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Octadecyl 2,4-dichlorobenzoate can undergo hydrolysis in the presence of a strong acid or base to yield 2,4-dichlorobenzoic acid and octadecanol.
Reduction: The compound can be reduced to form the corresponding alcohol and 2,4-dichlorobenzyl alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-Dichlorobenzoic acid and octadecanol.
Reduction: Octadecanol and 2,4-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism of action of Octadecyl 2,4-dichlorobenzoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. The long alkyl chain allows it to embed within the lipid bilayer, potentially affecting the function of membrane proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the chlorine atoms on the benzene ring.
2,4-Dichlorobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-chlorobenzoate: Similar structure with only one chlorine atom on the benzene ring.
Uniqueness
Octadecyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The long octadecyl chain imparts significant hydrophobicity, making it particularly useful in applications requiring water-repellent properties.
Properties
CAS No. |
820238-94-6 |
|---|---|
Molecular Formula |
C25H40Cl2O2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
octadecyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H40Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-19-18-22(26)21-24(23)27/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
FRHAGJDSNPPOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)


![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
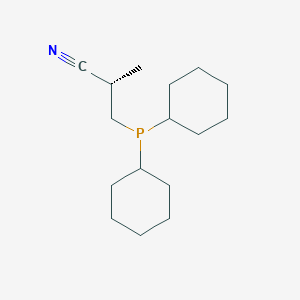
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
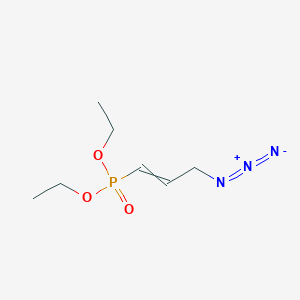
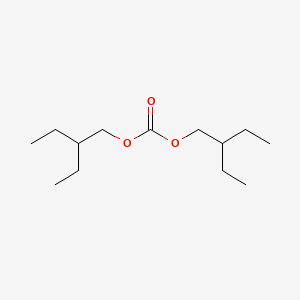
![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
